2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine

Lipophilicity Drug-likeness Solubility

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine (CAS 944902-72-1) is a heterobicyclic compound featuring a methoxy substituent at the 2-position and a primary amine at the 7-position of the partially saturated quinazoline core. With a molecular weight of 179.22 g/mol and a computed XLogP3 of 0.3 , it occupies a distinct physicochemical space among tetrahydroquinazoline amines.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B13025618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=NC=C2CCC(CC2=N1)N
InChIInChI=1S/C9H13N3O/c1-13-9-11-5-6-2-3-7(10)4-8(6)12-9/h5,7H,2-4,10H2,1H3
InChIKeyJCCUCBDKEFRHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine: Procurement Guide for the Selective Tetrahydroquinazoline Building Block


2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine (CAS 944902-72-1) is a heterobicyclic compound featuring a methoxy substituent at the 2-position and a primary amine at the 7-position of the partially saturated quinazoline core. With a molecular weight of 179.22 g/mol and a computed XLogP3 of 0.3 [1], it occupies a distinct physicochemical space among tetrahydroquinazoline amines. The compound is commercially supplied at 95% purity by multiple vendors and serves as a versatile building block for medicinal chemistry and chemical biology research programs.

Amine Handle 7‑position primary amine enables rapid amide / coupling diversification in medicinal chemistry.
Lipophilicity Computed moderate LogP supports aqueous solubility screening for hit‑to‑lead workflows.
Supply Format High‑purity building block supplied by multiple vendors for reliable procurement.

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine: Why In-Class Tetrahydroquinazoline Analogs Cannot Substitute Directly


Despite sharing the saturated pyrimidine core, modifications at the 2- and 7-positions of the tetrahydroquinazoline scaffold produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area, which directly influence solubility, permeability, and target engagement. The 2-methoxy-7-amine arrangement offers a unique combination of moderate lipophilicity (LogP 0.3) and enhanced hydrogen bond acceptor count (4) that is not replicated by the 2-unsubstituted parent (LogP 0, HBA 3) or the 2-chloro analog (LogP 2.4, HBA 2) [1][2]. Consequently, direct substitution in synthetic routes or biological screening cascades may lead to divergent pharmacokinetic and pharmacodynamic outcomes. Note: Direct head-to-head biological activity data for this compound versus its analogs are currently unavailable in the peer-reviewed literature; the differentiation presented below is grounded in computed and vendor-certified physicochemical properties that govern compound behavior in discovery workflows.

2‑Chloro Analog
Higher computed LogP may markedly reduce solubility and alter assay outcomes. Reported lipophilicity shift exceeds 2 units.
Unsubstituted Parent
Fewer hydrogen bond acceptors may weaken polar target engagement. Lacks the 2‑methoxy pharmacophore element.
Structural Analogs
Direct substitution without validation risks divergent PK/PD profiles; no head‑to‑head biological data available.

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Modulation via 2-Methoxy Substitution: Enhancing Aqueous Solubility Relative to 2-Chloro Analog

Replacing the 2-chloro substituent with a 2-methoxy group reduces the computed LogP by 2.1 units, indicating markedly lower lipophilicity. The target compound has an XLogP3 of 0.3, while 2-Chloro-5,6,7,8-tetrahydroquinazoline exhibits an XLogP3 of 2.4 [1][2]. This 87.5% reduction in computed LogP places the target compound closer to the optimal range for oral drug-like molecules.

Lipophilicity Shift
Data to verify
Target: 0.3 2‑Cl analog: 2.4 ΔLogP = –2.1
Supports aqueous solubility screening context
Computed XLogP3 values; verify experimentally
Lipophilicity Drug-likeness Solubility

Expanded Hydrogen Bond Acceptor Capacity via 2-Methoxy-7-Amine Motif vs. Unsubstituted Parent

The target compound possesses four hydrogen bond acceptors, one more than the parent 5,6,7,8-tetrahydroquinazolin-7-amine which has three [1][2]. This 33% increase in H-bond acceptor count arises from the methoxy oxygen atom.

H‑Bond Acceptors
Reported
HBA = 4 (+1 vs. parent)
Supports polar interaction screening
Computed HBA; binding data required
Hydrogen Bonding Molecular Recognition Target Engagement

Topological Polar Surface Area Elevation: Balancing Permeability and Solubility Across Tetrahydroquinazoline Analogs

The TPSA of 61 Ų for the target compound is 9.2 Ų higher than the unsubstituted parent (51.8 Ų) and 35.2 Ų higher than the 2-chloro analog (25.8 Ų) [1][2][3]. This represents an 18% increase over the parent and a 136% increase over the 2-chloro comparator.

Polar Surface Area
Data to verify
Target: 61 Ų Parent: 51.8 Ų 2‑Cl analog: 25.8 Ų Δ +9.2 / +35.2 Ų
May guide peripheral vs. CNS probe design
Computed TPSA; permeability to be validated
TPSA Blood-Brain Barrier Drug-likeness

Increased Conformational Flexibility via 2-Methoxy Rotatable Bond vs. Rigid Tetrahydroquinazoline Analogs

The target compound possesses one rotatable bond (the methoxy C–O bond), whereas both the unsubstituted parent and the 2-chloro analog have zero rotatable bonds [1][2][3].

Rotatable Bonds
Reported
1 (vs. 0 in analogs)
Conformational flexibility may influence binding entropy
Methoxy rotatable bond; bioavailability impact to be assessed
Conformational Flexibility Entropy Binding Affinity

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine: Recommended Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Optimization Requiring Moderately Lipophilic Scaffolds (LogP 0.3) to Maintain Aqueous Solubility

The computed XLogP3 of 0.3 positions this compound closer to the optimal lipophilicity range for oral drug candidates (LogP 1–3) than the 2-chloro analog (LogP 2.4). In hit-to-lead programs where excessive lipophilicity leads to poor solubility and high metabolic clearance, this scaffold offers a viable starting point for further optimization [1].

Fragment-Based Drug Discovery Leveraging Enhanced Hydrogen Bond Acceptor Count (HBA = 4) for Initial Target Engagement

With four hydrogen bond acceptors, this compound provides a richer polar interaction profile than the unsubstituted parent (HBA = 3), increasing the probability of binding to polar hotspots in target protein active sites. This makes it suitable for fragment library assembly and structure-based expansion campaigns [2].

Design of Peripheral-Selective Therapeutics Where Excessive CNS Penetration Must Be Avoided

The TPSA of 61 Ų exceeds the commonly cited threshold of 60 Ų associated with poor passive blood-brain barrier penetration, while the 2-chloro analog (TPSA 25.8 Ų) is predicted to readily cross the BBB. For programs targeting peripheral tissues (e.g., oncology, metabolic disease, inflammation), the higher TPSA of the 2-methoxy derivative may reduce the risk of CNS-mediated side effects [3].

Synthetic Chemistry Campaigns Requiring a 7-Amino Functional Handle for Downstream Derivatization

The primary amine at the 7-position provides a reactive site for amide bond formation, reductive amination, or Buchwald–Hartwig coupling, enabling rapid diversification of the tetrahydroquinazoline scaffold. This contrasts with analogs lacking the 7-amine (e.g., 2-chloro-5,6,7,8-tetrahydroquinazoline), which require additional synthetic steps to introduce an amino group [4].

Application
Selection Property
Validation Focus
Hit‑to‑lead optimization for oral bioavailability screening
Moderate lipophilicity profile
Aqueous solubility and metabolic stability assays
Fragment‑based screening for polar target sites
Enhanced H‑bond acceptor count
Target binding and structural expansion
Peripheral probe design minimizing CNS access
Elevated TPSA profile
Permeability and BBB penetration assessment
Synthetic diversification via 7‑amine handle
Reactive primary amine site
Derivatization efficiency and yield optimization
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